molecular formula C16H18F3NO2 B2691870 3-methoxy-8-[4-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane CAS No. 2176070-27-0

3-methoxy-8-[4-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane

Cat. No.: B2691870
CAS No.: 2176070-27-0
M. Wt: 313.32
InChI Key: WXQOHKHXALIVGG-UHFFFAOYSA-N
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Description

3-methoxy-8-[4-(trifluoromethyl)benzoyl]-8-azabicyclo[321]octane is a complex organic compound characterized by its unique bicyclic structure and the presence of a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-8-[4-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . This method involves the coupling of boron reagents with halides in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-8-[4-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-methoxy-8-[4-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: The compound’s properties make it useful in the development of advanced materials and chemical products.

Mechanism of Action

The mechanism by which 3-methoxy-8-[4-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, such as enzyme activity, receptor binding, and signal transduction. The exact mechanism of action may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methoxy-8-[4-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane is unique due to its bicyclic structure and the presence of both methoxy and trifluoromethyl groups. These features contribute to its distinct chemical and physical properties, making it valuable for various scientific applications.

Properties

IUPAC Name

(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3NO2/c1-22-14-8-12-6-7-13(9-14)20(12)15(21)10-2-4-11(5-3-10)16(17,18)19/h2-5,12-14H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXQOHKHXALIVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2CCC(C1)N2C(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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